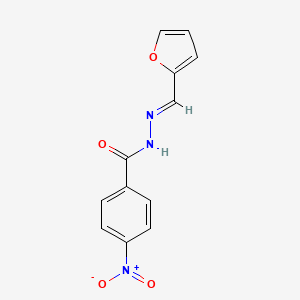![molecular formula C27H29Cl3FN3S B11556157 (4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11556157.png)
(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[45]decane-2-thione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the spirocyclic core.
- Introduction of the imino group.
- Incorporation of the thione moiety.
- Functionalization with chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Selection of appropriate solvents and catalysts.
- Control of reaction temperature and pressure.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the imino group to an amine.
Substitution: Halogen exchange reactions on the chloro and fluoro substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may yield primary or secondary amines.
- Substitution may yield different halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-chlorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione.
- (4Z)-1-(4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione.
Uniqueness
The presence of both chloro and fluoro substituents in the compound provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds.
Properties
Molecular Formula |
C27H29Cl3FN3S |
|---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C27H29Cl3FN3S/c1-26(2,3)23(12-8-17-7-9-18(28)15-20(17)29)32-24-27(13-5-4-6-14-27)34(25(35)33-24)19-10-11-22(31)21(30)16-19/h7-12,15-16,23H,4-6,13-14H2,1-3H3,(H,32,33,35)/b12-8+ |
InChI Key |
GGONIXQBEOBJIK-XYOKQWHBSA-N |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11556079.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11556085.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11556096.png)
![4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11556106.png)
![N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide](/img/structure/B11556117.png)
![2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol](/img/structure/B11556133.png)

![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11556139.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11556141.png)
![(3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11556148.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide](/img/structure/B11556165.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11556167.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556170.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11556175.png)
